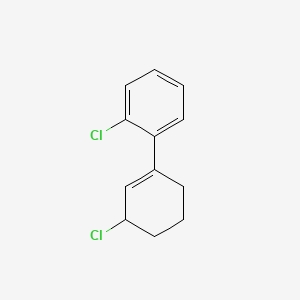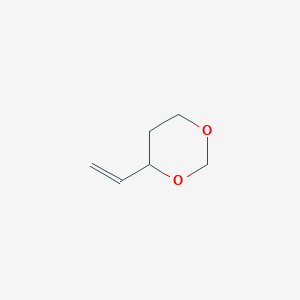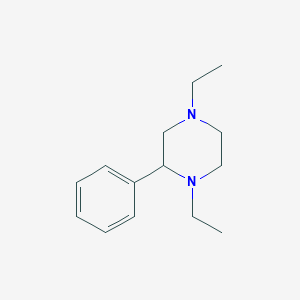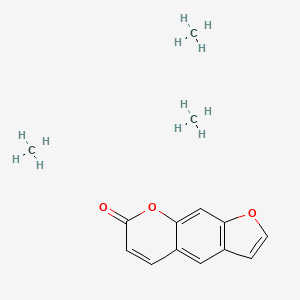
Trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one, also known as 2,5,9-trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one, is an organic compound with the molecular formula C14H12O3 and a molar mass of 228.247 g/mol This compound is a derivative of psoralen, a naturally occurring furocoumarin found in various plants
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5’,8-trimethylpsoralen with suitable reagents to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one has been studied for various scientific research applications, including:
Chemistry: Used as a photoreactive agent in organic synthesis and photochemistry studies.
Biology: Investigated for its potential to cross-link DNA and proteins, making it useful in studying DNA-protein interactions.
Medicine: Explored for its potential in photodynamic therapy for treating skin conditions and certain types of cancer.
Industry: Utilized in the development of photostable materials and coatings.
Mécanisme D'action
The mechanism of action of trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one involves its ability to absorb ultraviolet (UV) light and form reactive intermediates. These intermediates can interact with biological molecules such as DNA, leading to the formation of cross-links. This photoreactivity is the basis for its use in photodynamic therapy, where it can induce cell death in targeted tissues by causing DNA damage .
Comparaison Avec Des Composés Similaires
Trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one is similar to other furocoumarins, such as:
Psoralen: A naturally occurring compound with similar photoreactive properties.
Bergapten: Another furocoumarin used in phototherapy.
Imperatorin: Known for its biological activities and used in traditional medicine.
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its reactivity and photophysical properties. This makes it a valuable compound for specialized applications in scientific research and industry .
Propriétés
Numéro CAS |
1322-64-1 |
|---|---|
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
furo[3,2-g]chromen-7-one;methane |
InChI |
InChI=1S/C11H6O3.3CH4/c12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11;;;/h1-6H;3*1H4 |
Clé InChI |
MTPNIGIDZHDBEU-UHFFFAOYSA-N |
SMILES canonique |
C.C.C.C1=CC(=O)OC2=CC3=C(C=CO3)C=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H-Pyrimido[5,4-C][1,2,5]oxadiazine](/img/structure/B14748662.png)

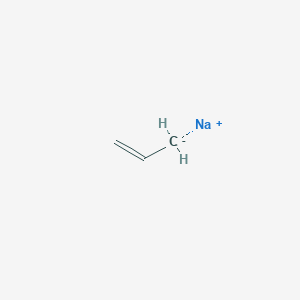
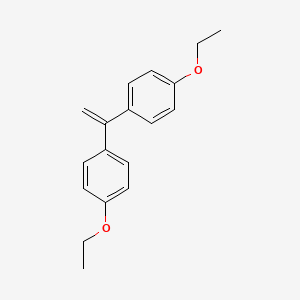
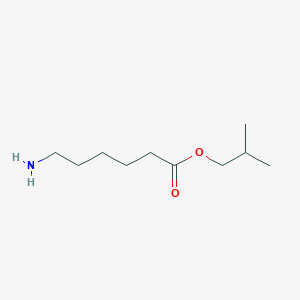
![Bicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14748696.png)
![1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene](/img/structure/B14748701.png)
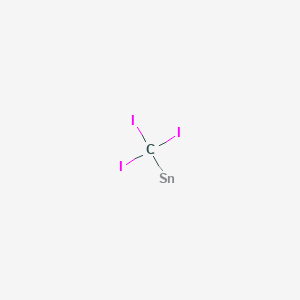
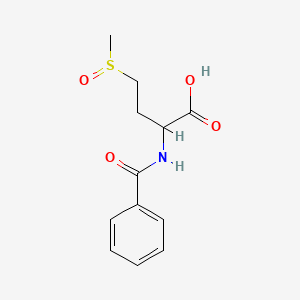
![[(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate](/img/structure/B14748714.png)
